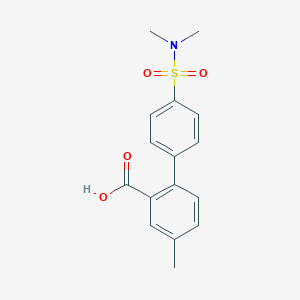
3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% (3-4-DMSA-5-MBA) is an organic compound commonly used in scientific research. It is a white solid with a melting point of about 75-78 °C, and it is soluble in organic solvents such as ethanol, methanol, and acetone. 3-4-DMSA-5-MBA is a versatile compound with a wide range of applications in the laboratory, ranging from synthesis and catalysis to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
3-4-DMSA-5-MBA has been widely used in scientific research due to its versatile properties. It has been used as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a ligand in metal-catalyzed reactions. It has also been used in the study of biological systems, such as enzymes, proteins, and DNA. In addition, it has been used in the study of biochemical and physiological processes, including signal transduction, metabolism, and drug action.
Mecanismo De Acción
The mechanism of action of 3-4-DMSA-5-MBA is not well understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450 enzymes, by binding to the active site of the enzyme and blocking the binding of the substrate. It has also been shown to interact with other proteins, such as transcription factors, and to modulate their activity.
Biochemical and Physiological Effects
3-4-DMSA-5-MBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other enzymes, such as proteases, phosphatases, and kinases. In addition, it has been shown to modulate the activity of transcription factors, which are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-4-DMSA-5-MBA has several advantages for use in the laboratory. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a very stable compound, and it does not degrade easily in the presence of light or heat. Furthermore, it is soluble in organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to its use in the laboratory. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it can be toxic if ingested, and it should be handled with care in the laboratory.
Direcciones Futuras
There are several potential future directions for 3-4-DMSA-5-MBA. It could be used as a catalyst in the synthesis of other compounds, or as a reagent in chemical reactions. It could also be used to study the biochemical and physiological effects of other compounds, such as drugs or hormones. In addition, it could be used to study the regulation of gene expression, or to investigate the mechanism of action of enzymes. Finally, it could be used to develop new drugs or other compounds with therapeutic potential.
Métodos De Síntesis
3-4-DMSA-5-MBA can be synthesized by the reaction of 4-dimethylaminophenyl sulfamate and 5-methoxybenzoic acid. The reaction is carried out in an aqueous solution at a temperature of about 70 °C for 3-4 hours. The reaction is catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide, to produce the desired product. The reaction mixture is then cooled and the product is isolated by filtration. The compound can also be synthesized from 4-dimethylaminobenzene sulfonate and 5-methoxybenzoic acid in the presence of a strong base.
Propiedades
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-6-4-11(5-7-15)12-8-13(16(18)19)10-14(9-12)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMYXMWHXMXCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














